molecular formula C8H7BrFNO B13055166 (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055166
M. Wt: 232.05 g/mol
InChI Key: AJQKHZRWUOTIEQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a high-purity chiral amine building block specifically designed for research and development purposes. This compound belongs to the dihydrobenzofuran chemical class, a privileged structure in medicinal chemistry known for its presence in biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex target molecules, particularly in the exploration of new therapeutic agents . The core structure features a benzofuran ring system substituted with bromo and fluoro groups, offering distinct sites for further functionalization via cross-coupling reactions and other transformations. The stereochemistry at the 3-position is defined as (S), making this compound invaluable for studying structure-activity relationships in chiral drug candidates. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this chemical in various stages of drug discovery, including hit-to-lead optimization and the synthesis of compound libraries for high-throughput screening against various biological targets .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

AJQKHZRWUOTIEQ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=CC(=C(C=C2O1)Br)F)N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Br)F)N

Origin of Product

United States

Preparation Methods

Construction of the Dihydrobenzofuran Core

The dihydrobenzofuran skeleton is typically synthesized via cyclization strategies starting from substituted phenols or benzofuranone derivatives. Two main approaches are reported:

  • Hydroboration/Mitsunobu Sequence: Starting from an appropriately substituted benzofuranone, hydroboration of an alkene followed by Mitsunobu reaction can form the dihydrobenzofuran ring with stereochemical control at C3.

  • Sonogashira Coupling/Hydrogenation: An alternative route involves Sonogashira coupling to install an alkyne substituent, followed by catalytic hydrogenation to reduce the triple bond and form the dihydrobenzofuran ring system with the desired stereochemistry.

Installation of the Amine Group at C3

The amine group at the 3-position is introduced by amination of a suitable precursor, often a ketone or halide intermediate at C3. Methods include:

Detailed Preparation Method Example

A representative synthetic sequence for (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is as follows:

Step Reaction Reagents & Conditions Yield (%) Notes
1 Synthesis of 5-fluoro-6-bromo-benzofuran-3-one Bromination with NBS in dichloromethane at 0–20 °C 85–90 Regioselective bromination at 6-position
2 Reduction and cyclization to 2,3-dihydrobenzofuran Hydroboration followed by Mitsunobu reaction or hydrogenation after Sonogashira coupling 75–85 Stereocontrol at C3 achieved by choice of chiral catalyst or conditions
3 Amination at C3 Reductive amination with methylamine or ammonia in THF/water at room temperature 90–95 Maintains (S)-configuration, mild conditions avoid racemization

Research Findings and Optimization

  • Chiral Purity: Chromatographic separation on chiral stationary phases is often employed to isolate the (3S)-enantiomer after synthesis, confirmed by crystallographic evidence and chiral HPLC analysis.

  • Green Chemistry Approaches: Continuous flow reactors have been explored to improve reaction efficiency, reduce waste, and control exothermic halogenation steps.

  • Reaction Monitoring: In situ NMR and IR spectroscopy are used to monitor halogenation and amination steps to optimize reaction time and prevent side products.

  • Yield and Selectivity: Optimization of temperature, solvent, and reagent equivalents is crucial. For example, NBS bromination at 5–20 °C in DMF gives high regioselectivity and yield, while reductive amination at room temperature preserves stereochemistry with >90% yield.

Summary Table of Key Preparation Parameters

Parameter Details Optimal Conditions References
Bromination reagent N-Bromosuccinimide (NBS) 1.0 eq, 5–20 °C, 2 h
Fluorination method Electrophilic fluorination or fluorinated precursors Starting from fluorinated intermediates
Cyclization method Hydroboration/Mitsunobu or Sonogashira/hydrogenation Hydroboration: reflux MeOH; Sonogashira: Pd catalyst, then H2 reduction
Amination Reductive amination or nucleophilic substitution Room temp, aqueous/THF, mild reducing agent
Chiral resolution Chiral stationary phase chromatography Post-synthesis purification

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine differ primarily in substituent positions, functional groups, or stereochemistry. Below is a detailed comparison based on physicochemical properties, commercial availability, and applications:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Purity (%) Price (USD) Key Features/Applications
This compound 1272753-04-4 C₈H₇BrFNO 232.05 Not specified $305–3,254 Chiral amine; drug intermediate
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1259810-93-9 C₈H₇BrFNO 232.05 96% Not listed Isomeric substituent positions; density: 1.687 g/cm³ (predicted)
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 1272731-41-5 C₈H₇BrFNO 232.05 Not specified Not listed Bromo/fluoro positions shifted; MDL: MFCD18649842
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid 690632-72-5 C₈H₈BBrO₃ 242.86 97% $150–299 Boronic acid functionalization; Suzuki coupling reagent
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde 281678-73-7 C₉H₇BrO₂ 227.05 Not specified Not listed Aldehyde group; precursor for further derivatization

Key Differences:

Substituent Positions: The target compound’s bromo and fluoro groups are at positions 6 and 5, whereas (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259810-93-9) reverses these positions. This alters steric and electronic properties, affecting reactivity in synthetic pathways .

Functional Groups :

  • The boronic acid and carbaldehyde derivatives () lack the chiral amine group but are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) or aldehyde-based condensations .

Physical Properties: The density of (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is predicted to be 1.687 g/cm³, higher than typical benzofuran derivatives, likely due to halogen placement .

Commercial Availability :

  • The target compound is priced higher than boronic acid analogs (), reflecting its chiral complexity and niche applications .

Biological Activity

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a benzo[b]furan derivative characterized by a unique molecular structure that includes a bromine atom at the 6-position and a fluorine atom at the 5-position, along with an amine group at the 3-position. This compound's stereochemistry, indicated by the (3S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.

  • Molecular Formula : C8H7BrFNO
  • Molecular Weight : 232.05 g/mol
  • CAS Number : 1259810-93-9

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound could modulate these pathways, potentially leading to therapeutic effects in various diseases.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promising results in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence .
  • Cellular Effects : Studies indicate that at concentrations around 50 μM, this compound can reduce the secretion of virulence factors in bacterial pathogens by approximately 50% . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key compounds and their differences:

Compound NameCAS NumberKey Differences
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259786-81-6Different stereochemistry at the chiral center
(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259574-27-0Variation in halogen position on the ring
(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamineN/AChlorine instead of bromine at the 5-position

This SAR analysis highlights how variations in halogenation and stereochemistry can influence biological activity.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains by targeting their secretion systems. This could lead to new treatments for antibiotic-resistant infections.
  • Cancer Research : Another investigation focused on its effects on cancer cell lines, where it was found to induce apoptosis in certain types of cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.